2-(Aminomethyl)-5-chloro-3-fluoroaniline
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Overview
Description
2-(Aminomethyl)-5-chloro-3-fluoroaniline is an organic compound that features a benzene ring substituted with an aminomethyl group, a chlorine atom, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-chloro-3-fluoroaniline typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable precursor, such as 5-chloro-3-fluoroaniline, with formaldehyde and a reducing agent like sodium borohydride to introduce the aminomethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-chloro-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
2-(Aminomethyl)-5-chloro-3-fluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-chloro-3-fluoroaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)phenol: Similar in structure but lacks the chlorine and fluorine atoms.
2-(Aminomethyl)pyridine: Contains a pyridine ring instead of a benzene ring.
Aminomethyl propanol: Features an alcohol group instead of an aniline structure
Uniqueness
2-(Aminomethyl)-5-chloro-3-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. These halogen atoms can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H8ClFN2 |
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Molecular Weight |
174.60 g/mol |
IUPAC Name |
2-(aminomethyl)-5-chloro-3-fluoroaniline |
InChI |
InChI=1S/C7H8ClFN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,3,10-11H2 |
InChI Key |
DGKBZTOQDLXOKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)CN)F)Cl |
Origin of Product |
United States |
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